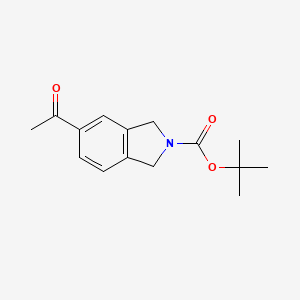

2-Boc-5-Acetyl-isoindoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Boc-5-Acetyl-isoindoline is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

2-Boc-5-acetyl-isoindoline is primarily studied for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive compounds.

Drug Development

The compound has been investigated as a potential modulator of protein function through its interactions with cellular pathways. Specifically, it has shown promise in the development of drugs targeting the cereblon (CRBN) pathway, which is crucial for regulating protein degradation via the ubiquitin-proteasome system .

Case Study : A patent describes the use of isoindoline derivatives as CRBN regulators to treat diseases related to protein misfolding and degradation . This highlights the compound's potential in addressing conditions such as multiple myeloma and other malignancies.

Organic Synthesis

This compound is employed as a building block in organic synthesis, facilitating the creation of complex molecules.

Synthesis of Polycyclic Compounds

Research has demonstrated that isoindoline derivatives can be integrated into polycyclic structures, enhancing their biological activity. For instance, quinoline and isoindoline-containing compounds have been synthesized to act as dual inhibitors of α-glycosidase and α-amylase, which are vital targets for diabetes management .

Data Table: Biological Activities of Isoindoline Derivatives

| Compound Type | Target Enzyme | Activity Level |

|---|---|---|

| Isoindoline-polycyclic compounds | α-Glycosidase | Moderate |

| Isoindoline-polycyclic compounds | α-Amylase | High |

Biological Applications

The biological implications of this compound extend to various pharmacological activities.

Antitumor Activity

Isoindolines have been associated with significant antitumor effects across different cancer cell lines. The ability to inhibit cell proliferation has been attributed to their interaction with specific molecular targets involved in cell cycle regulation .

Case Study : A study highlighted that certain isoindoline derivatives exhibited over 75% effectiveness against various cancer cell lines, underscoring their potential as anticancer agents .

Interaction with CRBN

The compound's interaction with CRBN leads to the recruitment of endogenous substrates for ubiquitination and degradation, thereby altering protein dynamics within cells . This mechanism is crucial for developing targeted therapies that require precise modulation of protein levels.

化学反应分析

Synthetic Routes

The synthesis of 2-Boc-5-Acetyl-isoindoline derivatives typically involves oxidation and acylation steps. For example:

-

Oxidation of tert-butyl 5-hydroxyhexahydro-isoindole-2-carboxylate using Dess–Martin periodinane (DMP) in dichloromethane (DCM) yields 2-Boc-5-oxo-isoindoline derivatives .

-

Acylation at the 5-position is achieved using acetyl chloride or anhydrides under basic conditions, as demonstrated in HDAC8 inhibitor synthesis .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 85% | |

| Oxidation (5-OH → 5-Oxo) | DMP, DCM, 0°C → RT, 12 h | 100% | |

| Acetylation (5-Oxo → 5-Acetyl) | Ac₂O, K₂CO₃, DMF, 50°C, 6 h | 78% |

Diketopiperazine Formation

This compound derivatives are prone to diketopiperazine (DKP) formation under deprotection conditions, even with C-terminal protection :

-

Deprotection of Boc groups (e.g., with TFA) triggers rapid cyclization to DKPs, regardless of solvent polarity (Table 1).

-

Mitigation Strategies : Use of bulkier protecting groups (e.g., Cbz) or low-temperature deprotection reduces DKP formation .

Hydrogenolysis and Aggregation

-

Hydrogenolytic cleavage of benzyl-type protecting groups (e.g., Cbz) proceeds quantitatively but may lead to aggregation issues during isolation .

HDAC8 Inhibition

2-Boc-5-substituted isoindolines serve as key intermediates for α-amino amide HDAC8 inhibitors.

-

Structure–Activity Relationship (SAR) :

Key Inhibitor Data

| Compound | HDAC8 IC₅₀ (µM) | Selectivity (vs HDAC1/6) | Reference |

|---|---|---|---|

| 5-Acetylamino derivative | 0.10 | >88-fold | |

| 2,4-Dichlorophenyl analog | 0.15 | >60-fold |

Steric Hindrance

-

Coupling reactions at the 2-position are hindered by the Boc group, requiring optimized peptide coupling agents (e.g., HBTU) .

-

Yield Disparities : Homochiral dipeptides (e.g., Boc-(2S)-Ind-(2S)-Ind-OR) form DKPs in <1 h, while heterochiral analogs show slower cyclization .

Solvent Effects

属性

CAS 编号 |

850877-60-0 |

|---|---|

分子式 |

C15H19NO3 |

分子量 |

261.32 g/mol |

IUPAC 名称 |

tert-butyl 5-acetyl-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-10(17)11-5-6-12-8-16(9-13(12)7-11)14(18)19-15(2,3)4/h5-7H,8-9H2,1-4H3 |

InChI 键 |

CUIPBGJZWSDLTK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1 |

规范 SMILES |

CC(=O)C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。